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Compound of Interest

Compound Name: 2-Methoxy-5-methylpyrazine

Cat. No.: B1584543 Get Quote

Foreword: The Science of Aroma in Baking
The inviting aroma of freshly baked goods is a complex symphony of chemical compounds,

orchestrated primarily by the Maillard reaction and caramelization. Among the most potent

contributors to the desirable roasted, nutty, and toasted notes are pyrazines. This guide

focuses on a particularly impactful flavoring agent: 2-Methoxy-5-methylpyrazine. This

compound, with its characteristic hazelnut, almond, and peanut-like aroma, offers a powerful

tool for flavor scientists and product developers to enhance and standardize the sensory profile

of baked products.[1][2] This document provides a comprehensive technical overview, from the

fundamental properties of 2-Methoxy-5-methylpyrazine to detailed protocols for its application

and analysis, designed for researchers, scientists, and drug development professionals.

Physicochemical and Organoleptic Properties of 2-
Methoxy-5-methylpyrazine
A thorough understanding of the physical and sensory characteristics of a flavoring agent is

paramount for its effective application.
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Property Value Source

Chemical Name 2-Methoxy-5-methylpyrazine [3]

CAS Number 2882-22-6 [1]

Molecular Formula C₆H₈N₂O [3][4]

Molecular Weight 124.14 g/mol [3]

Boiling Point 167.0-168.0 °C @ 760 mm Hg [3]

Flash Point 61.9 ± 14.9 °C [2]

Water Solubility
5445 mg/L @ 25 °C

(estimated)
[2]

Appearance
Colorless clear liquid

(estimated)
[5]

Organoleptic Profile
2-Methoxy-5-methylpyrazine is a potent aroma compound with a very low odor detection

threshold, reported to be between 3 to 7 parts per billion.[1] Its primary sensory descriptors are:

Primary Notes: Roasted hazelnut, almond, peanut.[1][6]

Nuances: Earthy, nutty, and a subtle cocoa-like sweetness.[7][8]

Due to its potency, it is typically used at very low concentrations, often in the parts-per-million

(ppm) range in the final product.[9]

Application in Baked Goods: Enhancing the Maillard
Reaction Signature
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the

cornerstone of flavor development in baked goods, naturally producing a variety of pyrazines.

[10] The addition of 2-Methoxy-5-methylpyrazine can be viewed as a method to supplement

and standardize the desired nutty and roasted notes that may be variable in the final product

due to fluctuations in raw material quality and processing conditions.
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Recommended Usage Levels
The following are starting recommendations for the concentration of 2-Methoxy-5-
methylpyrazine in the final baked product. Optimization will be necessary based on the

specific product matrix and desired flavor profile.

Baked Good Category
Recommended Starting Concentration
(ppm)

Bread (crust) 0.5 - 2.0

Cookies 1.0 - 4.0

Crackers 0.5 - 3.0

Pizza Crusts 0.4 - 1.5

Breakfast Cereals 0.5 - 2.5

(Source: Adapted from industry recommendations)[5][9]

Protocol for Incorporation
The method of incorporation is critical to ensure a homogenous distribution of the flavoring

agent and to minimize any potential loss due to its volatility.

2.2.1. Preparation of a Stock Solution

Due to the low usage levels, it is highly recommended to work with a diluted stock solution.

Solvent Selection: Choose a food-grade solvent that is miscible with the product's liquid

phase. Propylene glycol (PG) or ethanol are common choices.

Preparation: Accurately weigh 1 gram of 2-Methoxy-5-methylpyrazine and dissolve it in 99

grams of the chosen solvent to create a 1% (w/w) stock solution. Store in a tightly sealed,

amber glass bottle at 4-8°C.

2.2.2. Addition to Dough/Batter

The timing of addition can influence the final flavor impact.
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For liquid flavorings: It is generally recommended to add the flavoring agent along with the

other wet ingredients to ensure even distribution throughout the batter or dough.[3]

For powdered flavorings: If using a powdered form of the flavor, it should be pre-blended with

a small portion of the dry ingredients, such as flour or sugar, before being added to the main

mix.[5]

Workflow for Flavor Incorporation:

Caption: Workflow for incorporating 2-Methoxy-5-methylpyrazine into baked goods.

Analytical Quantification in a Baked Goods Matrix
Accurate quantification of 2-Methoxy-5-methylpyrazine in the final product is essential for

quality control, product development, and regulatory compliance. The recommended method is

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase

Microextraction (HS-SPME).[10]

Sample Preparation and Extraction
Sample Homogenization: Isolate the portion of the baked good to be analyzed (e.g., the

crust of bread). Cryogenically grind the sample to a fine powder to prevent the loss of volatile

compounds.

Internal Standard: The use of a deuterated internal standard, such as 2,3-Diethyl-5-

methylpyrazine-d7, is highly recommended for accurate quantification as it compensates for

matrix effects and variations in extraction efficiency.

Extraction:

Weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.

Add a known concentration of the deuterated internal standard.

Add 5 mL of saturated sodium chloride (NaCl) solution to increase the ionic strength and

promote the release of volatile pyrazines into the headspace.

Immediately seal the vial with a PTFE/silicone septum.
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HS-SPME-GC-MS Protocol
Parameter Recommended Setting

SPME Fiber

50/30 µm

Divinylbenzene/Carboxen/Polydimethylsiloxane

(DVB/CAR/PDMS)

Equilibration Temp. 60°C

Equilibration Time 15 minutes

Extraction Time 30 minutes

GC Inlet Temp. 250°C

Desorption Time 5 minutes (splitless mode)

GC Column

DB-WAX or equivalent polar capillary column

(e.g., 30 m x 0.25 mm i.d., 0.25 µm film

thickness)

Oven Program
40°C (hold 2 min), ramp to 240°C at 5°C/min,

hold 5 min

Carrier Gas Helium at a constant flow of 1.0 mL/min

MS Ion Source Temp. 230°C

MS Quadrupole Temp. 150°C

Ionization Mode Electron Ionization (EI) at 70 eV

Acquisition Mode Selected Ion Monitoring (SIM)

Quantification Ion (m/z)
To be determined from the mass spectrum of a

pure standard

Qualifier Ions (m/z)
To be determined from the mass spectrum of a

pure standard

(Source: Adapted from established methods for pyrazine analysis)[10]

Analytical Workflow Diagram:
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Caption: Analytical workflow for the quantification of 2-Methoxy-5-methylpyrazine.

Thermal Stability and Interaction with Maillard
Reaction
While specific thermal degradation studies for 2-Methoxy-5-methylpyrazine are not

extensively published, methoxypyrazines are known to have some susceptibility to degradation

at higher temperatures, which can be influenced by factors such as pH and the presence of

other reactants. It is plausible that at typical baking temperatures (170-220°C), some

degradation may occur. However, the majority of the added flavoring agent is expected to be

retained in the final product, contributing to its aroma profile.

Potential Interactions:

The exogenously added 2-Methoxy-5-methylpyrazine is unlikely to be a primary precursor in

the Maillard reaction, as the key reactants are amino acids and reducing sugars. However, its

presence can influence the overall sensory perception by complementing and enhancing the

naturally formed pyrazines and other flavor compounds. The final flavor profile is a result of the

complex interplay between the added flavoring and the multitude of compounds generated

during baking.

Safety and Regulatory Information
FEMA GRAS: 2-Methoxy-5-methylpyrazine is listed by the Flavor and Extract

Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a

flavoring agent. Its FEMA number is 3183.[5]

JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has

evaluated (2,5 or 6)-methoxy-3-methylpyrazine and concluded that there is "no safety

concern at current levels of intake when used as a flavouring agent".[11][12][13]

Handling Precautions: 2-Methoxy-5-methylpyrazine is a combustible liquid. Standard

laboratory safety precautions should be followed, including working in a well-ventilated area

and wearing appropriate personal protective equipment. Avoid contact with skin and eyes.
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2-Methoxy-5-methylpyrazine is a valuable tool for the flavor industry, offering a consistent and

potent source of desirable nutty and roasted aromas in baked goods. By understanding its

physicochemical properties, employing careful application protocols, and utilizing robust

analytical methods for quantification, food scientists and product developers can effectively

leverage this compound to create high-quality, flavorful products. Further research into its

thermal stability and interactions within the complex matrix of baked goods will continue to

refine its application and unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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flavoring-agent-in-baked-goods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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